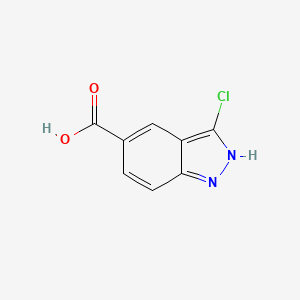

3-chloro-1H-indazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKVYMZENPQZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-chloro-1H-indazole-5-carboxylic acid: A Cornerstone for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-chloro-1H-indazole-5-carboxylic acid, a key heterocyclic building block in contemporary medicinal chemistry. From its fundamental physicochemical properties to its application in the synthesis of targeted therapeutics, this document serves as a detailed resource for professionals in the field.

Core Molecular Characteristics

3-chloro-1H-indazole-5-carboxylic acid is a substituted indazole, a class of aromatic heterocyclic compounds that are isosteric to indoles and exhibit a wide range of biological activities.[1] The strategic placement of the chloro and carboxylic acid groups on the indazole scaffold provides medicinal chemists with versatile handles for molecular elaboration and property modulation.

Chemical Structure and Properties

The molecular identity of this compound is defined by its IUPAC name, 3-chloro-1H-indazole-5-carboxylic acid, and its structural formula.

Table 1: Physicochemical Properties of 3-chloro-1H-indazole-5-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂ | [1] |

| Molecular Weight | 196.59 g/mol | [1] |

| CAS Number | 1077-95-8 | [1] |

| Appearance | Light yellow to brown solid | |

| Melting Point | Approx. 199°C (dec.) |

Caption: 2D structure of 3-chloro-1H-indazole-5-carboxylic acid.

Synthesis and Manufacturing

The synthesis of 3-chloro-1H-indazole-5-carboxylic acid can be approached through several strategic routes. The selection of a particular synthetic pathway is often dictated by factors such as scale, cost, and the availability of starting materials.

Retrosynthetic Analysis and Key Strategies

A common and direct approach involves the selective chlorination of the indazole-5-carboxylic acid backbone. This strategy leverages the differential reactivity of the positions on the indazole ring.

Caption: High-level overview of a common synthetic approach.

Detailed Experimental Protocol: Chlorination of 1H-Indazole-3-carboxylic Acid

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials:

-

1H-Indazole-3-carboxylic acid

-

Anhydrous acetic acid

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Diethyl ether

-

Ice

Procedure:

-

In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve 1H-indazole-3-carboxylic acid in anhydrous acetic acid with heating and stirring until a clear solution is obtained.[1]

-

Slowly add a solution of phosphorus oxychloride in anhydrous acetic acid dropwise to the reaction mixture.[1]

-

Heat the reaction mixture in an oil bath at 90°C and maintain a condensation reflux for 14 hours.[1]

-

Upon completion of the reaction, a white precipitate will form. Cool the mixture in an ice bath.[1]

-

Collect the solid product by vacuum filtration.

-

Wash the solid first with ethyl acetate and then with diethyl ether.[1]

-

Dry the product under vacuum to yield 3-chloro-1H-indazole-5-carboxylic acid.

Causality of Experimental Choices:

-

Anhydrous Acetic Acid: Serves as a solvent that can withstand the reaction temperature and is compatible with the chlorinating agent.

-

Phosphorus Oxychloride (POCl₃): A potent chlorinating agent for converting C-H bonds to C-Cl bonds on electron-rich aromatic systems.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the chlorination reaction.

-

Ice Bath Cooling and Washing: These steps are crucial for precipitating the product, removing unreacted starting materials and byproducts, and isolating the purified compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 3-chloro-1H-indazole-5-carboxylic acid.

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzene ring, a broad singlet for the N-H proton of the indazole, and a downfield singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the eight carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbon bearing the chlorine atom. |

| IR Spectroscopy | Characteristic peaks for O-H stretching of the carboxylic acid, N-H stretching of the indazole, C=O stretching of the carbonyl group, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of chlorine. |

Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, and 3-chloro-1H-indazole-5-carboxylic acid is a valuable starting material for the synthesis of a variety of pharmacologically active molecules.[2]

Role as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of numerous therapeutic agents, including kinase inhibitors for oncology and 5-HT3 receptor antagonists for the management of chemotherapy-induced nausea and vomiting.[1] A notable example is its use in the synthesis of Granisetron, a potent antiemetic.[1]

Mechanism of Action of Indazole-Based Therapeutics

Many indazole-containing drugs function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. By blocking the activity of specific kinases, these drugs can halt the proliferation of cancer cells or modulate other disease processes.

Caption: A generalized workflow for the utilization of 3-chloro-1H-indazole-5-carboxylic acid in drug discovery.

Safety and Handling

As a laboratory chemical, 3-chloro-1H-indazole-5-carboxylic acid requires careful handling to minimize exposure and ensure a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.[3]

Table 3: GHS Hazard Classifications

| Hazard Class | Category |

| Acute Toxicity, Oral | May be harmful if swallowed |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

Recommended PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and appropriate footwear.

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.

Storage and Disposal

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Dispose of this chemical in accordance with local, state, and federal regulations.

Conclusion

3-chloro-1H-indazole-5-carboxylic acid is a molecule of significant interest to the pharmaceutical and life sciences industries. Its versatile chemical nature and the biological activities of its derivatives make it a valuable tool for the development of novel therapeutics. This guide has provided a detailed overview of its synthesis, characterization, applications, and safe handling, offering a solid foundation for researchers and developers working with this important compound.

References

- Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

-

PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-chloro-1H-indazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Indazole Scaffold as a Starting Point

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold".[1][2][3] This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, and thus, are frequently found in biologically active compounds. Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, antibacterial, and anti-HIV properties.[1][3] Notable examples of indazole-based drugs include Niraparib, an anti-cancer agent, and Granisetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea.[1][4]

The subject of this guide, 3-chloro-1H-indazole-5-carboxylic acid, is a known chemical entity, with established synthetic routes.[4] However, its specific mechanism of action has not been extensively characterized in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for researchers to systematically investigate and elucidate the biological activity of this promising compound. We will proceed from broad, phenotype-based screening to specific target identification and validation, providing both the rationale and detailed protocols for each stage.

Part 1: Hypothesis Generation - Plausible Mechanisms of Action

Given the diverse activities of the indazole scaffold, we can formulate several initial hypotheses for the mechanism of action of 3-chloro-1H-indazole-5-carboxylic acid. The chloro and carboxylic acid substitutions will undoubtedly influence its physicochemical properties and target interactions.

Hypothesis 1: Kinase Inhibition The indazole nucleus is a common hinge-binding motif in many kinase inhibitors.[2] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region. It is plausible that 3-chloro-1H-indazole-5-carboxylic acid could act as an ATP-competitive or allosteric kinase inhibitor.

Hypothesis 2: GPCR Modulation As demonstrated by Granisetron, indazole derivatives can be potent modulators of G-protein coupled receptors (GPCRs).[4][5] The aromatic system and potential for hydrogen bonding could allow for interaction with the transmembrane domains of a GPCR.

Hypothesis 3: Enzyme Inhibition Some indazole derivatives have been shown to inhibit enzymes such as DNA gyrase, suggesting potential antibacterial applications.[6] The carboxylic acid moiety could chelate metal ions in an enzyme's active site or form key electrostatic interactions.

Hypothesis 4: Disruption of Protein-Protein Interactions The relatively planar structure of the indazole ring could allow it to insert into pockets at the interface of protein-protein interactions, thereby disrupting signaling complexes.

Part 2: A Step-by-Step Experimental Workflow for Mechanism of Action Elucidation

The following is a logical and comprehensive workflow designed to systematically investigate the mechanism of action of 3-chloro-1H-indazole-5-carboxylic acid.

Caption: Experimental workflow for MoA elucidation.

Phase 1: High-Content Phenotypic Screening

Rationale: Before searching for a specific target, it is crucial to understand the compound's effect on whole cells. A broad phenotypic screen can reveal potential therapeutic areas (e.g., oncology, immunology) and provide a cellular context for subsequent target identification.

Protocol: Cell Proliferation/Cytotoxicity Assay

-

Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing different tissue origins (breast, lung, colon, etc.).

-

Plating: Seed cells in 96-well plates at a predetermined density to ensure exponential growth during the assay period.

-

Compound Treatment: Prepare a serial dilution of 3-chloro-1H-indazole-5-carboxylic acid (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound to the cells and incubate for 72 hours.

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Data Presentation:

| Cell Line | Tissue of Origin | GI50 (µM) |

| MCF-7 | Breast | Experimental Value |

| A549 | Lung | Experimental Value |

| HCT116 | Colon | Experimental Value |

| ... | ... | ... |

Phase 2: Target Identification

Once a cellular phenotype is confirmed, the next step is to identify the direct binding partner(s) of the compound. We recommend a multi-pronged approach to increase the likelihood of success.[7]

Method A: Affinity Chromatography-Mass Spectrometry

Rationale: This technique involves immobilizing the compound on a solid support to "fish" for its binding partners in a cell lysate.

Protocol:

-

Compound Immobilization: Synthesize a derivative of 3-chloro-1H-indazole-5-carboxylic acid with a linker arm suitable for conjugation to a resin (e.g., NHS-activated sepharose beads). The carboxylic acid is a convenient handle for this modification.

-

Lysate Preparation: Grow a responsive cell line (identified in Phase 1) to a large quantity. Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. As a control, also incubate lysate with unconjugated beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins, for example, by changing the pH or by competitive elution with an excess of the free compound.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein lists from the compound-conjugated beads and the control beads. Genuine binding partners should be significantly enriched in the experimental sample.

Method B: Thermal Proteome Profiling (TPP)

Rationale: TPP is based on the principle that a protein's thermal stability changes upon ligand binding. This method can be performed in intact cells or lysates.

Protocol:

-

Treatment: Treat intact cells or cell lysate with 3-chloro-1H-indazole-5-carboxylic acid or a vehicle control.

-

Heating: Aliquot the samples and heat them to a range of different temperatures.

-

Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Mass Spectrometry: Analyze the soluble protein fraction from each temperature point by LC-MS/MS.

-

Data Analysis: For each protein, generate a "melting curve" showing the amount of soluble protein as a function of temperature. A shift in the melting curve between the compound-treated and vehicle-treated samples indicates a direct interaction.

Phase 3: Target Validation and Mechanistic Studies

After identifying one or more high-confidence candidate targets, it is essential to validate the interaction and understand its functional consequences.

Example Scenario: A Protein Kinase (e.g., "Kinase X") is Identified

Caption: Hypothetical inhibition of a signaling pathway.

Protocol 1: In Vitro Kinase Assay (Biochemical Validation)

-

Reagents: Obtain recombinant active Kinase X, its specific substrate peptide, and ³²P-γ-ATP.

-

Reaction: Set up a reaction mixture containing Kinase X, the substrate, and varying concentrations of 3-chloro-1H-indazole-5-carboxylic acid.

-

Initiation: Start the reaction by adding ³²P-γ-ATP. Incubate at 30°C for a specified time.

-

Termination: Stop the reaction and spot the mixture onto a phosphocellulose membrane.

-

Washing: Wash the membrane to remove unincorporated ³²P-γ-ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis (Cell-Based Validation)

-

Treatment: Treat the responsive cell line with increasing concentrations of 3-chloro-1H-indazole-5-carboxylic acid for a relevant time period.

-

Lysis: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of Kinase X's substrate (p-Substrate). Also, probe with an antibody for the total amount of the substrate protein as a loading control.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: A dose-dependent decrease in the p-Substrate signal would confirm that the compound inhibits Kinase X activity in a cellular context.

Part 4: Conclusion and Future Directions

This guide outlines a systematic and robust strategy for elucidating the mechanism of action of 3-chloro-1H-indazole-5-carboxylic acid. By progressing from broad phenotypic observations to specific molecular interactions, researchers can build a comprehensive and validated model of the compound's biological activity. The ultimate confirmation of the mechanism of action would involve obtaining a co-crystal structure of the compound bound to its target, which would reveal the precise binding mode and provide a strong foundation for future structure-activity relationship (SAR) studies and lead optimization.

References

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

-

ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

- Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-1h-indazole-5-carboxylic acid. Retrieved from [Link]

-

NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

-

MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]

-

Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]

-

ACS Publications. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Retrieved from [Link]

-

NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). Indazoles. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

An In-depth Technical Guide to the NMR Analysis of 3-chloro-1H-indazole-5-carboxylic acid

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 3-chloro-1H-indazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural elucidation of this molecule using modern NMR techniques.

Introduction: The Structural Significance of 3-chloro-1H-indazole-5-carboxylic acid

3-chloro-1H-indazole-5-carboxylic acid belongs to the indazole class of bicyclic heteroaromatic compounds, which are recognized for their wide range of biological activities. The presence of a chlorine atom at the 3-position and a carboxylic acid group at the 5-position makes this molecule a versatile intermediate for the synthesis of complex pharmaceutical agents. Accurate structural characterization is paramount for its application in drug discovery, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the detailed ¹H and ¹³C NMR spectral analysis of this compound, offering insights into experimental considerations and advanced spectral interpretation.

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is fundamental to accurate structural interpretation. The following protocol outlines the recommended procedure for the NMR analysis of 3-chloro-1H-indazole-5-carboxylic acid.

Sample Preparation: The Key to High-Resolution Spectra

The choice of a suitable deuterated solvent is critical, as it influences the chemical shifts of exchangeable protons and the overall resolution of the spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly recommended solvent for 3-chloro-1H-indazole-5-carboxylic acid due to its ability to dissolve both the carboxylic acid and the heterocyclic ring system, while also allowing for the observation of the acidic N-H and COOH protons.

Step-by-Step Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 3-chloro-1H-indazole-5-carboxylic acid.

-

Solvent Addition: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton plug into a standard 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

-

Instrumentation: The sample is now ready for analysis on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Diagram of the NMR Sample Preparation Workflow:

Caption: Workflow for preparing 3-chloro-1H-indazole-5-carboxylic acid for NMR analysis.

¹H NMR Spectral Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum of 3-chloro-1H-indazole-5-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the exchangeable protons of the N-H and carboxylic acid groups. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, as well as the anisotropic effects of the aromatic rings.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants (J) for 3-chloro-1H-indazole-5-carboxylic acid in DMSO-d₆. These predictions are based on the analysis of structurally similar compounds.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 8.2 - 8.4 | Singlet (or narrow doublet) | - |

| H-6 | ~ 7.9 - 8.1 | Doublet of doublets | J = ~8.5, ~1.5 Hz |

| H-7 | ~ 7.6 - 7.8 | Doublet | J = ~8.5 Hz |

| N-H | ~ 13.0 - 14.0 | Broad Singlet | - |

| COOH | ~ 12.0 - 13.0 | Broad Singlet | - |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-4, H-6, H-7):

-

H-4: This proton is situated between the electron-withdrawing carboxylic acid group and the indazole ring system, leading to a significant downfield shift. It is expected to appear as a singlet or a narrowly split doublet due to a small four-bond coupling with H-6.

-

H-6: This proton is ortho to the carboxylic acid group and will appear as a doublet of doublets due to coupling with H-7 (ortho coupling, ~8.5 Hz) and H-4 (meta coupling, ~1.5 Hz).

-

H-7: This proton is ortho to H-6 and will appear as a doublet with a typical ortho coupling constant of ~8.5 Hz.

-

-

Exchangeable Protons (N-H and COOH):

-

The protons of the indazole N-H and the carboxylic acid COOH are acidic and their chemical shifts are highly dependent on solvent, concentration, and temperature.[3] In DMSO-d₆, they are expected to appear as broad singlets at very downfield positions (typically >12 ppm) due to hydrogen bonding with the solvent.[3] These signals will disappear upon the addition of a few drops of D₂O to the NMR tube, confirming their identity as exchangeable protons.

-

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in 3-chloro-1H-indazole-5-carboxylic acid are influenced by the nature of the substituents and their positions on the indazole ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 3-chloro-1H-indazole-5-carboxylic acid in DMSO-d₆ are presented in the table below. These predictions are derived from data available for substituted indazoles and related carboxylic acids.[4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~ 167 - 170 |

| C-3 | ~ 140 - 142 |

| C-3a | ~ 138 - 140 |

| C-5 | ~ 125 - 127 |

| C-7a | ~ 123 - 125 |

| C-4 | ~ 121 - 123 |

| C-6 | ~ 118 - 120 |

| C-7 | ~ 110 - 112 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is expected to be the most downfield signal in the spectrum, typically appearing in the range of 167-170 ppm.[3]

-

C-3: The presence of the electronegative chlorine atom at this position will cause a downfield shift for C-3.

-

Quaternary Carbons (C-3a, C-5, C-7a): These carbons, which are not directly bonded to any protons, will appear as signals of lower intensity in a standard ¹³C NMR spectrum. Their chemical shifts are influenced by their position within the fused ring system.

-

Protonated Aromatic Carbons (C-4, C-6, C-7): The chemical shifts of these carbons can be definitively assigned using 2D NMR techniques such as HSQC.

Advanced 2D NMR Techniques for Unambiguous Assignment

For a molecule with multiple signals in a crowded spectral region, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment. In such cases, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment is essential for identifying proton-proton coupling networks. For 3-chloro-1H-indazole-5-carboxylic acid, the COSY spectrum would show a cross-peak between H-6 and H-7, confirming their ortho relationship. A weaker cross-peak might also be observed between H-6 and H-4, indicating their meta coupling.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the protonated carbons in the ¹³C NMR spectrum. The HSQC spectrum will show cross-peaks between:

-

H-4 and C-4

-

H-6 and C-6

-

H-7 and C-7

Diagram of the 2D NMR Correlation Logic:

Caption: Correlations expected in COSY and HSQC spectra for unambiguous assignments.

Conclusion

The NMR analysis of 3-chloro-1H-indazole-5-carboxylic acid provides a detailed picture of its molecular structure. By employing a combination of ¹H and ¹³C NMR spectroscopy, along with 2D techniques like COSY and HSQC, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The information presented in this guide serves as a valuable resource for scientists engaged in the synthesis and characterization of indazole-based compounds, ultimately supporting the advancement of drug discovery and development.

References

-

ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...[Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.[Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.[Link]

-

The Royal Society of Chemistry. Supplementary Information.[Link]

Sources

An In-depth Technical Guide to the Solubility of 3-chloro-1H-indazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in the Developmental Trajectory of 3-chloro-1H-indazole-5-carboxylic Acid

3-chloro-1H-indazole-5-carboxylic acid stands as a pivotal intermediate in the synthesis of a multitude of pharmacologically active agents. The indazole scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The successful progression of any new chemical entity from discovery to a viable therapeutic is fundamentally underpinned by its physicochemical properties, among which solubility is a paramount determinant of bioavailability and developability.

This technical guide provides a comprehensive exploration of the solubility of 3-chloro-1H-indazole-5-carboxylic acid. Moving beyond a mere presentation of data, this document delves into the theoretical underpinnings of its solubility, the practical methodologies for its empirical determination, and the critical factors that modulate its dissolution. The insights presented herein are intended to empower researchers and formulation scientists to make informed decisions in the development of novel therapeutics derived from this important molecular scaffold.

I. Physicochemical Profile of 3-chloro-1H-indazole-5-carboxylic Acid

A thorough understanding of the intrinsic properties of 3-chloro-1H-indazole-5-carboxylic acid is the bedrock upon which its solubility behavior can be predicted and manipulated.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂ | [1][2] |

| Molecular Weight | 196.59 g/mol | [1][2] |

| Appearance | Light yellow to brown solid | [3] |

| Melting Point | Approx. 199°C (dec.) | [3] |

| Predicted pKa | 3.81 ± 0.30 | - |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

The presence of both hydrogen bond donors (the carboxylic acid proton and the indazole N-H) and acceptors (the carbonyl oxygen, the second carboxylic acid oxygen, and the pyrazole-type nitrogen) suggests the capacity for strong intermolecular interactions, both with itself in the solid state and with solvent molecules. The chloro-substituent introduces an element of lipophilicity, which will influence its solubility in organic solvents.

II. Theoretical Framework for the Solubility of an Ionizable Heterocyclic Carboxylic Acid

The solubility of 3-chloro-1H-indazole-5-carboxylic acid is governed by the interplay of its solid-state properties (crystal lattice energy) and its interactions with the solvent. As a weak acid, its aqueous solubility is profoundly influenced by the pH of the medium.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The ionization of the carboxylic acid group is the primary driver of the pH-dependent aqueous solubility of 3-chloro-1H-indazole-5-carboxylic acid. The relationship between pH, pKa, and the ratio of the ionized (carboxylate) to the non-ionized (carboxylic acid) form is described by the Henderson-Hasselbalch equation.

The solubility of a weak acid increases with increasing pH as the more soluble ionized form becomes the predominant species in solution[4]. At a pH below the pKa, the non-ionized form dominates, and the solubility is at its minimum (intrinsic solubility). As the pH rises above the pKa, the compound deprotonates to form the more polar and, therefore, more water-soluble carboxylate salt. This relationship is a cornerstone of pre-formulation studies for acidic drug candidates.

Caption: pH-dependent ionization and its impact on solubility.

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the principle of "like dissolves like." The polarity of the solvent and its ability to form hydrogen bonds with 3-chloro-1H-indazole-5-carboxylic acid are key determinants.

-

Protic Solvents (e.g., alcohols): These solvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the carboxylic acid and indazole moieties. Good solubility is generally expected in these solvents.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are effective hydrogen bond acceptors and can solvate the molecule well, often leading to high solubility. For instance, the related indazole-3-carboxylic acid is reported to be highly soluble in DMSO (≥ 200 mg/mL)[5].

-

Aprotic Nonpolar Solvents (e.g., alkanes): Due to the polar nature of the carboxylic acid and the indazole ring system, very low solubility is anticipated in nonpolar solvents.

III. Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method[6]. This protocol is designed to ensure that a true equilibrium is reached between the solid compound and the solvent.

The Shake-Flask Method: A Step-by-Step Guide

-

Preparation of Saturated Solutions:

-

Add an excess of 3-chloro-1H-indazole-5-carboxylic acid to a series of vials containing the desired solvents (e.g., water at various pH values, ethanol, methanol, acetonitrile, DMSO). The excess solid is crucial to ensure that the solution becomes saturated.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C for physiological relevance) using a shaker or rotator.

-

Equilibration time is critical and must be sufficient to reach a steady state. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the excess solid to sediment.

-

Alternatively, centrifuge the vials to ensure a clear separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting:

-

Express the solubility in mass/volume units (e.g., mg/mL or µg/mL) or molarity.

-

Caption: Workflow for thermodynamic solubility determination.

IV. Factors Influencing the Solubility of 3-chloro-1H-indazole-5-carboxylic Acid

Several factors can significantly alter the solubility of this compound, and understanding these is crucial for formulation development.

-

pH: As previously discussed, pH is a critical determinant of aqueous solubility. For oral dosage forms, the solubility across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8) must be characterized[7].

-

Temperature: For most solid solutes, solubility increases with temperature. However, the magnitude of this effect should be determined experimentally.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility. It is essential to characterize the solid form of the material being used for solubility studies.

-

Presence of Excipients: The inclusion of co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) in a formulation can substantially enhance the solubility of poorly soluble compounds.

V. Conclusion: A Strategic Approach to Solubility Characterization

A comprehensive understanding of the solubility of 3-chloro-1H-indazole-5-carboxylic acid is not merely an academic exercise but a fundamental requirement for its successful development into a therapeutic agent. This guide has outlined the theoretical principles that govern its solubility, provided a robust experimental protocol for its determination, and highlighted the key factors that can be modulated to optimize its dissolution characteristics. By systematically applying these principles and methodologies, researchers and drug development professionals can navigate the challenges associated with the formulation of this important class of molecules and unlock their full therapeutic potential.

VI. References

-

ChemicalRegister. (n.d.). 3-chloro-1H-indazole-5-carboxylic acid,3-Chloro-1H-indazole-7-carboxylic acid Suppliers & Manufacturers. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | CAS 1077-95-8. Retrieved from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

Sources

- 1. 3-chloro-1,2,4-Triazolo[4,3-b]pyridazin-6-amine,3-Chloro-1,2,4-trifluoro-5-nitrobenzene Suppliers & Manufacturers [chemicalregister.com]

- 2. 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | CAS 1077-95-8 [matrix-fine-chemicals.com]

- 3. echemi.com [echemi.com]

- 4. ajdhs.com [ajdhs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

Indazole Derivatives as Modulators of Key Biological Targets: A Technical Guide for Drug Discovery

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, making it a cornerstone in the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of indazole derivatives. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation and compound characterization, and provide quantitative data to illustrate the structure-activity relationships of these potent molecules. This guide is designed to serve as a practical resource, bridging the gap between theoretical knowledge and its application in the laboratory to accelerate the discovery and development of next-generation indazole-based therapies.

Introduction to the Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a critical pharmacophore in modern drug discovery.[1][2] Though rare in nature, synthetic indazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[3][4] The clinical success of indazole-containing drugs such as Axitinib (a kinase inhibitor), Niraparib (a PARP inhibitor), and Pazopanib (a multi-kinase inhibitor) underscores the therapeutic potential of this scaffold.[2][5]

The versatility of the indazole ring allows for substitutions at various positions, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This adaptability has led to the development of potent and selective inhibitors for a diverse array of biological targets, which will be the focus of this guide.

Key Therapeutic Targets and Mechanisms of Action

Indazole derivatives have been successfully developed to target several key players in disease pathogenesis, particularly in oncology. The following sections will explore the major therapeutic targets of these compounds, their mechanisms of action, and the relevant signaling pathways.

Protein Kinase Inhibition: Targeting Dysregulated Signaling in Cancer

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6] Indazole derivatives have proven to be particularly effective as kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[2][7]

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[8] The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of this process.[9] Indazole derivatives, such as Axitinib and Pazopanib, are potent inhibitors of VEGFRs, particularly VEGFR-2.[6][8][10]

Mechanism of Action: These indazole-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR kinase domain.[8] This prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[8] The binding mode of Axitinib in the VEGFR-2 active site has been well-characterized, providing a structural basis for its potent inhibitory activity.[10]

Quantitative Data: VEGFR-2 Inhibition by Indazole Derivatives

| Compound | Target | IC50 (nM) | Reference |

| Axitinib | VEGFR-2 | 0.2 | [7] |

| Pazopanib | VEGFR-2 | 30 | [10] |

| Compound 30 | VEGFR-2 | 1.24 | [6] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 value of an indazole derivative against a target kinase.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Dilute the kinase and its specific substrate peptide in the kinase buffer to the desired concentrations.

-

Prepare a serial dilution of the indazole derivative (test compound) in the kinase buffer.

-

Prepare an ATP solution in the kinase buffer.

-

-

Assay Procedure:

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.[11]

-

Add a kinase detection reagent that converts the ADP produced to ATP and then uses a luciferase/luciferin reaction to generate a luminescent signal.[12]

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Poly (ADP-ribose) Polymerase (PARP) Inhibition: Exploiting Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death.[13] PARP-1 is a key enzyme in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[14][15]

Mechanism of Action: Indazole-based PARP inhibitors, such as Niraparib, have emerged as a powerful class of anti-cancer agents.[10][15] These inhibitors work through a mechanism known as "synthetic lethality." In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for the repair of double-strand DNA breaks (DSBs) via homologous recombination (HR), the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs.[15] During DNA replication, these SSBs are converted into toxic DSBs, which cannot be repaired in HR-deficient cells, ultimately leading to cell death.[15] Some PARP inhibitors also "trap" the PARP enzyme on the DNA, further enhancing their cytotoxic effect.[15]

Quantitative Data: PARP Inhibition by Indazole Derivatives

| Compound | Target | IC50 (nM) | Reference |

| Niraparib (MK-4827) | PARP-1 | 3.8 | [16] |

| Niraparib (MK-4827) | PARP-2 | 2.1 | [16] |

| Compound 48 | PARP | 4 | [17] |

Experimental Protocol: PARP Activity Assay (Colorimetric)

This protocol describes a method to measure PARP activity in the presence of an inhibitor.

-

Reagent Preparation:

-

Prepare a 1X PARP buffer.

-

Reconstitute and dilute the PARP enzyme and activated DNA according to the manufacturer's instructions.

-

Prepare a serial dilution of the indazole derivative.

-

Prepare a 1X PARP cocktail containing biotinylated NAD+.

-

-

Assay Procedure:

-

Coat a 96-well plate with histones and incubate.

-

Wash the plate and add the 1X PARP cocktail to each well.

-

Add the diluted test inhibitor and the PARP enzyme.

-

Incubate the plate at room temperature for 60 minutes.[18]

-

-

Signal Detection:

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add streptavidin-horseradish peroxidase (Strep-HRP) and incubate.[18]

-

Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of biotin incorporated, and thus to PARP activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: Overcoming Tumor Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[19][20] In the tumor microenvironment, IDO1 is often overexpressed, leading to tryptophan depletion and the accumulation of kynurenine metabolites.[20] This creates an immunosuppressive environment that allows tumors to evade the host immune system.[21][22]

Mechanism of Action: Indazole derivatives have been identified as potent inhibitors of IDO1.[1][23] These inhibitors bind to the active site of the IDO1 enzyme, preventing the catabolism of tryptophan.[1] By blocking this pathway, indazole-based IDO1 inhibitors can restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites.[21] This can lead to the reactivation of anti-tumor immune responses, including the proliferation and activation of effector T cells.[21] The binding of some inhibitors, like Epacadostat, involves coordination with the heme iron in the enzyme's active site.[24]

Quantitative Data: IDO1 Inhibition by Indazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Compound 120 | IDO1 | 5.3 | [1] |

| Compound 35 | IDO1 | 0.74 | [25] |

Experimental Protocol: IDO1 Enzyme Inhibition Assay (Absorbance-Based)

This protocol provides a method for measuring the inhibition of IDO1 enzymatic activity.

-

Reagent Preparation:

-

Prepare an IDO1 assay buffer.

-

Prepare a solution of recombinant IDO1 enzyme.

-

Prepare a solution of L-tryptophan (substrate).

-

Prepare a serial dilution of the indazole derivative.

-

-

Assay Procedure:

-

Signal Detection:

-

Measure the absorbance of the reaction product, N-formylkynurenine, at approximately 321 nm.[26]

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Methodologies for Target Validation and Compound Characterization

Beyond primary enzymatic assays, a comprehensive evaluation of indazole derivatives requires robust methods for target validation and characterization in a cellular context.

Target Engagement Assays: Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds to its intended target within a complex cellular environment is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for validating target engagement.[27]

Principle: CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[27] In a CETSA experiment, cells are treated with the test compound and then heated to various temperatures. The soluble fraction of the target protein is then quantified. A ligand-bound protein will be more resistant to thermal denaturation and aggregation, resulting in a higher amount of soluble protein at elevated temperatures compared to the unbound protein.[2][27]

Cell-Based Potency Assays: MTT Assay for Cell Viability

To assess the functional consequences of target inhibition, cell-based assays are essential. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the indazole derivative and incubate for a desired period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the compound concentration to determine the EC50 or IC50 value.

Conclusion and Future Directions

The indazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of targeted therapies. The successful clinical translation of indazole-based inhibitors of protein kinases and PARP has established their importance in the treatment of cancer and other diseases. The ongoing exploration of new targets, such as IDO1, highlights the continued potential of this privileged structure in medicinal chemistry.

Future research in this field will likely focus on several key areas:

-

Development of more selective inhibitors: While multi-targeted inhibitors have their place, the development of highly selective inhibitors for specific kinase isoforms or other targets can lead to improved efficacy and reduced off-target toxicities.

-

Exploration of novel targets: The adaptability of the indazole scaffold makes it an attractive candidate for targeting other emerging therapeutic targets in areas such as neurodegeneration and infectious diseases.

-

Combination therapies: The combination of indazole derivatives with other therapeutic modalities, such as immunotherapy and chemotherapy, holds great promise for overcoming drug resistance and improving patient outcomes.

By leveraging the knowledge of the key therapeutic targets and mechanisms of action outlined in this guide, and by employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of indazole derivatives for the benefit of patients worldwide.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2019). Molecules, 24(19), 3588. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(35), 21546-21569. [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Medicinal Chemistry, 29(1), 156-173. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(23), 13987-13995. [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Cell and Developmental Biology, 8, 564601. [Link]

-

Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2021). Journal of Medicinal Chemistry, 64(4), 1877-1896. [Link]

-

The therapeutic potential of targeting tryptophan catabolism in cancer. (2020). Nature Reviews Clinical Oncology, 17(10), 623-639. [Link]

-

The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. (2014). Nature Reviews Molecular Cell Biology, 15(6), 403-414. [Link]

-

INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. (2017). ACS Medicinal Chemistry Letters, 8(5), 486-491. [Link]

-

4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(23), 115124. [Link]

-

2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (2009). Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

-

(A) Clinical IDO1 inhibitors; (B) some IDO1 inhibitors bearing the indazole structure. (2020). ResearchGate. [Link]

-

INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. (2017). ACS Medicinal Chemistry Letters, 8(5), 486-491. [Link]

-

(PDF) Indazole Derivatives: Promising Anti-tumor Agents. (2019). ResearchGate. [Link]

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). Current Pharmaceutical Design, 27(23), 2696-2713. [Link]

-

A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. (2022). Current Medicinal Chemistry, 29(33), 5486-5504. [Link]

-

Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. (2023). Frontiers in Chemistry, 11, 1269411. [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]

-

Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(3), 1094-1099. [Link]

-

Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). Molecules, 29(5), 1084. [Link]

-

Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Letters in Drug Design & Discovery, 18(10), 954-961. [Link]

-

The Anticancer Activity of Indazole Compounds: A Mini Review. (2019). Molecules, 24(16), 2993. [Link]

-

Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. (2019). Journal for ImmunoTherapy of Cancer, 7(1), 329. [Link]

-

What is the mechanism of Niraparib Tosylate?. (2024). Patsnap Synapse. [Link]

-

A Hybrid In Silico Approach for Identifying Dual VEGFR/RAS Inhibitors as Potential Anticancer and Anti-Angiogenic Agents. (2024). International Journal of Molecular Sciences, 25(3), 1735. [Link]

-

IDO1 Inhibitor Screening Assay Kit IDO1 72021. (n.d.). BPS Bioscience. [Link]

-

Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells. (2021). eLife, 10, e66286. [Link]

-

Binding mode of epacadostat and spectral markers for O and N-based ligands in human indoleamine 2,3-dioxygenase 1. (2021). Communications Biology, 4(1), 1-11. [Link]

-

Functional Aspects of PARP1 in DNA Repair and Transcription. (2019). Biomolecules, 9(10), 573. [Link]

-

What is the mechanism of Axitinib?. (2024). Patsnap Synapse. [Link]

-

The PARP1 Inhibitor Niraparib Represses DNA Damage Repair and Synergizes with Temozolomide for Antimyeloma Effects. (2022). Cancers, 14(7), 1827. [Link]

-

The VEGF Molecular Signalling Pathway Mechanism Explained. (2023). Medium. [Link]

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). Pelago Bioscience. [Link]

-

Tryptophan Catabolism and Cancer Immunotherapy Targeting IDO Mediated Immune Suppression. (2015). ResearchGate. [Link]

-

Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2023). STAR Protocols, 4(4), 102558. [Link]

-

Schematic diagram of signaling pathways activated by growth factors such as vascular endothelial growth factor and epidermal growth factor. (2012). ResearchGate. [Link]

-

Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. (2013). Frontiers in Oncology, 3, 284. [Link]

-

Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2022). Platelets, 33(4), 629-633. [Link]

-

Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Urology Textbook. [Link]

-

First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. (2017). Clinical Cancer Research, 23(14), 3752-3760. [Link]

-

Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget, 9(55), 30582-30594. [Link]

-

In vitro kinase assay. (2023). protocols.io. [Link]

-

INLYTA® (axitinib) Mechanism Of Action. (n.d.). Pfizer. [Link]

-

A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). Scientific Reports, 12(1), 2111. [Link]

-

Publications. (n.d.). CETSA. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP1 - Wikipedia [en.wikipedia.org]

- 5. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 9. medium.com [medium.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. resources.rndsystems.com [resources.rndsystems.com]

- 19. Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The therapeutic potential of targeting tryptophan catabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. atcc.org [atcc.org]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. tandfonline.com [tandfonline.com]

Methodological & Application

Synthesis of 3-chloro-1H-indazole-5-carboxylic acid: A Detailed Protocol for Pharmaceutical Research and Development

Introduction

3-chloro-1H-indazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, particularly kinase inhibitors for oncology research. Its rigid bicyclic structure and the presence of versatile functional groups—a carboxylic acid for amide coupling and a reactive chlorine atom for nucleophilic substitution—make it an invaluable scaffold for drug discovery. This document provides a comprehensive, field-proven protocol for the synthesis of this important intermediate, designed for researchers and professionals in the pharmaceutical sciences. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.

Overall Synthetic Strategy

The synthesis of 3-chloro-1H-indazole-5-carboxylic acid is efficiently achieved in a two-step process commencing from the commercially available starting material, 4-amino-3-methylbenzoic acid. The synthetic pathway is outlined below:

-

Step 1: Diazotization and Intramolecular Cyclization. 4-amino-3-methylbenzoic acid undergoes diazotization followed by an intramolecular cyclization to yield 1H-indazole-5-carboxylic acid.

-

Step 2: Chlorination. The resulting 1H-indazole-5-carboxylic acid is then chlorinated at the 3-position using phosphorus oxychloride to afford the final product.

This strategy is advantageous due to the accessibility of the starting material and the generally high yields of the individual steps.

Experimental Protocols

PART 1: Synthesis of 1H-indazole-5-carboxylic acid

This initial step involves the transformation of 4-amino-3-methylbenzoic acid into the indazole ring system. The reaction proceeds via the formation of a diazonium salt, which then undergoes an intramolecular cyclization.

Reaction Mechanism: The primary aromatic amine of 4-amino-3-methylbenzoic acid is converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a reactive intermediate that readily undergoes intramolecular cyclization, with the methyl group providing the carbon atom for the formation of the pyrazole ring of the indazole system.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-amino-3-methylbenzoic acid | 151.16 | 15.1 g | 0.1 | |

| Concentrated Hydrochloric Acid | 36.46 | 30 mL | ~0.36 | |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 | |

| Water (deionized) | 18.02 | 250 mL | - | |

| Ice | - | As needed | - |

Step-by-Step Procedure:

-

Preparation of the Amine Salt Suspension: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 15.1 g (0.1 mol) of 4-amino-3-methylbenzoic acid in 100 mL of water.

-

Acidification: While stirring, slowly add 30 mL of concentrated hydrochloric acid. The mixture will warm up slightly, and the amine will dissolve to form its hydrochloride salt, which may then precipitate as a fine suspension.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.[1][2]

-

Diazotization: Dissolve 7.6 g (0.11 mol) of sodium nitrite in 50 mL of water and add it to the dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C.

-

Confirmation of Diazotization: After the complete addition of the sodium nitrite solution, continue stirring for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

-

Cyclization: Slowly warm the reaction mixture to room temperature and then heat it to 60-70 °C for 2-3 hours. During this time, the intramolecular cyclization occurs, and nitrogen gas will be evolved. The product, 1H-indazole-5-carboxylic acid, will precipitate from the solution.

-

Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath. Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 60 °C to a constant weight. The typical yield is 80-90%.

PART 2: Synthesis of 3-chloro-1H-indazole-5-carboxylic acid

The second step involves the chlorination of the 3-position of the indazole ring. This reaction takes advantage of the tautomeric equilibrium between the 1H-indazole and the 1H-indazol-3-one forms.

Reaction Mechanism: 1H-indazole-5-carboxylic acid exists in tautomeric equilibrium with its 1H-indazol-3-one-5-carboxylic acid isomer. The keto-enol tautomerism allows the hydroxyl group at the 3-position of the indazolone form to be replaced by a chlorine atom upon treatment with phosphorus oxychloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1H-indazole-5-carboxylic acid | 162.15 | 16.2 g | 0.1 | Dried thoroughly |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | ~0.54 | Use in a fume hood |

| Pyridine | 79.10 | 1 mL | ~0.012 | Catalyst |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 16.2 g (0.1 mol) of dry 1H-indazole-5-carboxylic acid.

-

Addition of Reagents: In a well-ventilated fume hood, carefully add 50 mL of phosphorus oxychloride and 1 mL of pyridine.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with caution in a fume hood.

-

Precipitation and Isolation: The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Dry the purified 3-chloro-1H-indazole-5-carboxylic acid in a vacuum oven at 60 °C. The typical yield is 75-85%.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for 3-chloro-1H-indazole-5-carboxylic acid.

Characterization

The identity and purity of the synthesized 3-chloro-1H-indazole-5-carboxylic acid should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point (MP): As a preliminary indicator of purity.

Safety Precautions

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with care and avoid inhalation of vapors.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state.[1] It is imperative to keep the reaction temperature low during their formation and to use them in solution without isolation.

-

Phosphorus Oxychloride: Phosphorus oxychloride is highly corrosive and reacts violently with water. It is also a lachrymator. Handle with extreme caution in a fume hood and avoid any contact with moisture. The quenching of the reaction mixture with ice must be done slowly and with adequate cooling.

-

Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

References

- [Referenced protocols for the synthesis of indazole-3-carboxamide deriv

- [Synthesis of 5-chloro-1H-indazole-3-carboxylic acid]. (URL not available)

-

[An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles]. ([Link])

-

[Organic Syntheses Procedure for indazole]. ([Link])

-

[Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites]. ([Link])

- [Process for preparing 1-methylindazole-3-carboxylic acid]. ()

- [Methods for the prepar

-

[1-Methyl-1H-indazole-3-carboxylic acid]. ([Link])

- [Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles]. ()

-

[Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics]. ([Link])

-

[Indazole synthesis overview]. ([Link])

-

[Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics]. ([Link])

- [Phosphorous oxychloride (POCh)]. (URL not available)

-

[Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system]. ([Link])

-

[Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions]. ([Link])

-

[Diazotisation overview]. ([Link])

Sources

Application Notes & Protocols: Leveraging 3-Chloro-1H-Indazole-5-Carboxylic Acid in the Discovery of Potent PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This document provides an in-depth guide to the strategic use of 3-chloro-1H-indazole-5-carboxylic acid , a critical starting material and key building block in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. Specifically, it serves as a precursor to Niraparib (MK-4827), a clinically approved therapy for various cancers.[1][2][3] We will explore the scientific rationale behind its use, provide detailed protocols for synthesizing downstream compounds and evaluating their biological activity, and discuss the mechanistic underpinnings of PARP inhibition in cancer therapy.

Introduction: The Strategic Importance of the Indazole Scaffold

The selection of a core scaffold is a pivotal decision in a drug discovery campaign. The 1H-indazole-3-carboxamide framework has proven to be an exceptional platform for the development of PARP inhibitors.[4] The strategic introduction of a chlorine atom at the 3-position and a carboxylic acid at the 5-position of the indazole ring, as in 3-chloro-1H-indazole-5-carboxylic acid , offers several advantages:

-

Versatile Chemical Handles: The chloro and carboxylic acid groups provide orthogonal reactivity, allowing for sequential and regioselective modifications. The carboxylic acid is readily converted to an amide, a key interaction motif for binding to the nicotinamide site of the PARP enzyme. The chlorine can be displaced or utilized in cross-coupling reactions to build molecular complexity.

-

Proven Bioactivity: This specific scaffold is the foundation of Niraparib, a potent inhibitor of PARP-1 and PARP-2.[1][5] This clinical validation de-risks the early stages of discovery and provides a clear path for optimization.

-

Synthetic Accessibility: The synthesis of Niraparib and related analogs from this starting material is well-documented in patent literature, providing established routes for researchers.[6]

The ultimate goal is to leverage this starting material to create molecules like Niraparib that exploit the concept of synthetic lethality . In cancers with defects in homologous recombination (HR) DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of double-strand breaks that cannot be repaired, resulting in selective cancer cell death.[7][8][9]

Mechanism of Action: PARP Inhibition and Synthetic Lethality